Zirconocene

Olefin Polymerization Metallocene Catalysis Polyethylene Synthesis

Zirconocene dichloride (Cp₂ZrCl₂) is the irreplaceable precursor for high-activity Ziegler-Natta polymerization, delivering 40,000,000 g PE/(g Zr·h) with MAO—orders of magnitude greater activity than titanocene or hafnocene analogs. It is the sole viable starting material for Negishi reagent (oxidative cyclizations), Schwartz's reagent (hydrozirconation), and acyl zirconium intermediates via Grignard carbonylation. For stereospecific alkyne functionalization, it generates rac-(ebi)ZrCl₂ with >99% regioselectivity. Procure at ≥98% purity to ensure reproducible catalytic outcomes.

Molecular Formula C10H10Z
Molecular Weight 221.41 g/mol
Cat. No. B1252598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZirconocene
SynonymsCp2ZrCl2 cpd
zirconocene
Zirconocene dichloride
Molecular FormulaC10H10Z
Molecular Weight221.41 g/mol
Structural Identifiers
SMILES[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Zr+2]
InChIInChI=1S/2C5H5.Zr/c2*1-2-4-5-3-1;/h2*1-5H;/q2*-1;+2
InChIKeyIDASTKMEQGPVRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Zirconocene Dichloride (Cp₂ZrCl₂) - Baseline Technical Profile and Scientific Procurement Primer


Zirconocene dichloride (Cp₂ZrCl₂), the parent member of Group 4 metallocene dihalides, is a versatile organometallic precursor and catalyst component. It serves as a foundational building block for generating active Ziegler-Natta polymerization catalysts when combined with methylaluminoxane (MAO), enabling high-activity ethylene polymerization [1]. Furthermore, it is a critical starting material for synthesizing highly selective reagents like the Negishi reagent (Cp₂Zr(η²-butene)) for oxidative cyclizations [2] and Schwartz's reagent (Cp₂ZrHCl) for hydrozirconation [3]. Unlike its titanium analog (titanocene dichloride), which exhibits minimal polymerization activity with MAO [4], Cp₂ZrCl₂ is a central component in industrial and academic catalysis, making its specific chemical identity and purity paramount for reproducible outcomes.

The Risk of Unverified Substitution: Why Zirconocene Dichloride Cannot Be Replaced by Analogs Without Performance Penalty


Attempting to substitute zirconocene dichloride with its closest in-class analogs, titanocene dichloride (Cp₂TiCl₂) or hafnocene dichloride (Cp₂HfCl₂), in catalytic applications will result in a quantifiable and often drastic change in performance. Titanocenes demonstrate drastically lower polymerization activity in MAO-activated systems compared to zirconocenes [1]. Conversely, hafnocenes, while offering higher regioselectivity in some contexts, require significantly higher activation energy and exhibit lower overall productivity under standard conditions [2]. Similarly, direct replacement with pre-formed reagents like Schwartz's reagent (Cp₂ZrHCl) is not feasible when the synthetic objective requires the unique in-situ generation of organozirconocenes from aryl or tertiary alkyl Grignard reagents, a process for which Cp₂ZrCl₂ is the essential precursor [3]. The following quantitative evidence guide details these critical performance gaps.

Quantitative Performance Matrix for Zirconocene Dichloride: Head-to-Head Data Versus Analogs


Olefin Polymerization Activity: Zirconocene Dichloride vs. Titanocene and Hafnocene Analogs

In the presence of methylaluminoxane (MAO) as a co-catalyst, Cp₂ZrCl₂ exhibits a polymerization activity for ethylene that is orders of magnitude greater than that of its titanocene analog, and substantially higher than the hafnocene analog. The titanocene analog (Cp₂TiCl₂) is essentially inactive under these conditions [1]. A direct study on ansa-metallocenes found that zirconocene catalysts show much higher activities than titanocene and hafnocene, with activities reaching a maximum at high temperature [2].

Olefin Polymerization Metallocene Catalysis Polyethylene Synthesis

Negishi Carboalumination Regioselectivity: Ligand-Tuned Performance from a Zirconocene Dichloride Precursor

Using a catalyst derived from zirconocene dichloride with a specific ansa-ligand (rac-(ebi)ZrCl₂), researchers achieved near-perfect regiocontrol (>99%) in the Negishi carboalumination of 1-alkynes. This is a significant improvement over the parent Cp₂ZrCl₂ system, which typically yields a mixture of regioisomers [1].

Regioselective Catalysis Carboalumination Negishi Coupling

Expanded Substrate Scope in Carbonylative Coupling: Zirconocene Dichloride vs. Schwartz's Reagent

Zirconocene dichloride serves as a gateway to acyl zirconium complexes from a broader range of substrates than the pre-formed Schwartz reagent. A protocol using Cp₂ZrCl₂ with Grignard reagents under a CO atmosphere generates acyl zirconium(IV) complexes that are inaccessible via hydrozirconation with Cp₂ZrHCl, including those derived from secondary and tertiary alkyl and aryl Grignard reagents [1].

Carbonylative Coupling Organozirconium Synthesis Grignard Transmetalation

Enhanced Regioselectivity in Hydrozirconation via Zirconocene Alkoxy Hydride Derivatives

While Schwartz's reagent (Cp₂ZrHCl) is the standard reagent for hydrozirconation, derivatives prepared from zirconocene dichloride, specifically zirconocene alkoxy hydrides (Cp₂Zr(H)OR), have been shown to hydrozirconate olefins with increased regioselectivity compared to the parent Schwartz reagent [1].

Hydrozirconation Regioselective Catalysis Olefin Functionalization

Optimal Application Scenarios for Zirconocene Dichloride: Where Data Confirms Its Fit-for-Purpose Advantage


High-Throughput Ethylene Polymerization Catalyst Development

This scenario directly leverages the quantitative evidence from Section 3. Zirconocene dichloride is the unambiguous precursor of choice when the primary objective is maximizing catalyst activity (40,000,000 g PE / (g Zr · h) with MAO) in homogeneous ethylene polymerization [1]. Substitution with titanocene dichloride results in a loss of catalytic activity by several orders of magnitude, while hafnocene analogs provide significantly lower productivity, making Cp₂ZrCl₂ the only economically viable option for this high-throughput process.

Synthesis of Sterically Hindered Acyl Zirconium Complexes

This scenario is defined by the unique substrate scope enabled by Cp₂ZrCl₂ as detailed in Section 3. When the synthetic target requires an acyl zirconium intermediate derived from an aryl, benzylic, or tertiary alkyl group, Schwartz's reagent (Cp₂ZrHCl) is completely ineffective. The carbonylative coupling protocol starting from Cp₂ZrCl₂ and Grignard reagents is the only demonstrated route to access this specific and valuable class of acyl anion equivalents [2].

Ligand-Tuned Regioselective Negishi Carboaluminations

This application draws from the ligand-dependent regioselectivity data in Section 3. For projects requiring the stereospecific functionalization of alkynes with high regiocontrol, a derivative of zirconocene dichloride, such as rac-(ebi)ZrCl₂, is essential. This catalyst system delivers >99% regioselectivity, a quantifiable improvement over the mixed products obtained with the parent Cp₂ZrCl₂ system [3]. Procurement of the base zirconocene dichloride allows for the in-situ generation of this highly selective catalyst.

In-Situ Generation of Negishi Reagent for Oxidative Cyclizations

This scenario highlights the synthetic utility of Cp₂ZrCl₂ as a direct precursor to the Negishi reagent (Cp₂Zr(η²-butene)). As noted in Section 1, this transformation is a standard route for accessing the reactive Cp₂Zr fragment for oxidative cyclizations [4]. Direct procurement of the pre-formed Negishi reagent is impractical due to its instability, making the more robust and easily handled Cp₂ZrCl₂ the necessary starting material for any project employing this powerful cyclization methodology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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